2-Benzamido-3-(2-fluorophenyl)propanoic acid
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Overview
Description
2-Benzamido-3-(2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C10H10FNO3. This compound is characterized by the presence of a benzamido group and a fluorophenyl group attached to a propanoic acid backbone. It is a white to off-white crystalline powder that is soluble in polar solvents like methanol and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-3-(2-fluorophenyl)propanoic acid typically involves the reaction of 2-fluorobenzoyl chloride with 3-aminopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-3-(2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The benzamido and fluorophenyl groups can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide or alkoxide ions replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamido or fluorophenyl derivatives.
Scientific Research Applications
2-Benzamido-3-(2-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzamido-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-3-phenylpropanoic acid: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
3-(2-Fluorophenyl)propanoic acid: Lacks the benzamido group, which can influence its interaction with biological targets.
2-Benzamido-3-(4-fluorophenyl)propanoic acid: The fluorine atom is positioned differently, which can alter its chemical and biological properties.
Uniqueness
2-Benzamido-3-(2-fluorophenyl)propanoic acid is unique due to the presence of both the benzamido and fluorophenyl groups, which confer specific chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
69935-08-6 |
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Molecular Formula |
C16H14FNO3 |
Molecular Weight |
287.28 g/mol |
IUPAC Name |
2-benzamido-3-(2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C16H14FNO3/c17-13-9-5-4-8-12(13)10-14(16(20)21)18-15(19)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21) |
InChI Key |
IIVBQDMDRWWYTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
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